molecular formula C5H7ClN2O3S B1363951 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 499785-48-7

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

Cat. No. B1363951
CAS RN: 499785-48-7
M. Wt: 210.64 g/mol
InChI Key: XSGVEJDBLQQXST-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid is a chemical compound with the molecular formula C5H7ClN2O3S . It has a molecular weight of 210.64 g/mol . The compound is also known by other names such as 5-chloro-1,3-dimethylpyrazole-4-sulfonic acid and has a CAS number 499785-48-7 .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves various methodologies . One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The exact synthesis process for this specific compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound includes two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI key for this compound is XSGVEJDBLQQXST-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including this compound, are involved in numerous chemical reactions . For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.64 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 209.9865910 g/mol . The topological polar surface area of the compound is 80.6 Ų .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid serves as a key intermediate in the synthesis of various bioactive compounds. Its pyrazole core is a common motif in pharmaceuticals due to its mimicry of the adenine base in ATP, allowing it to interact with numerous enzymes . It has been utilized in the creation of molecules with potential antituberculosis, antimicrobial, and anticancer properties .

Agriculture: Development of Herbicides

In the agricultural sector, this compound’s derivatives have been explored for their herbicidal activity. The pyrazole ring’s structural similarity to several plant hormones allows it to act as a growth regulator or inhibitor, contributing to the development of new herbicides .

Chemistry: Catalyst and Reagent in Synthesis

Chemists employ this compound as a catalyst and reagent in organic synthesis. Its ability to donate and accept electrons makes it a versatile component in various chemical reactions, including cycloadditions and substitutions, which are fundamental in constructing complex molecules .

Industrial Applications: Material Synthesis

Industrially, this compound is used in the synthesis of materials like polymers and coatings. Its chemical structure imparts desirable properties such as thermal stability and resistance to degradation, making it valuable in material science .

Environmental Science: Analytical Chemistry

In environmental science, derivatives of this compound are used as analytical reagents. They can help detect and quantify pollutants by reacting with specific substances to produce measurable signals .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound is used in enzyme inhibition studies to understand the mechanism of action of various enzymes. By binding to the active sites of enzymes, it can help elucidate the structure-function relationships crucial for drug design .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O3S/c1-3-4(12(9,10)11)5(6)8(2)7-3/h1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGVEJDBLQQXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383230
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499785-48-7
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid
Reactant of Route 2
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5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid

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